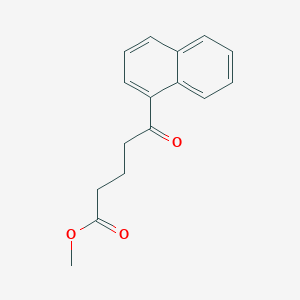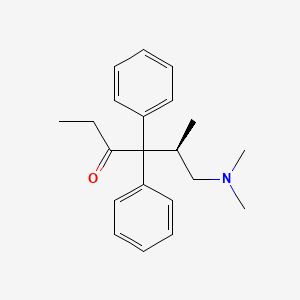
(5R)-Isomethadone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-Isomethadone is a stereoisomer of methadone, a synthetic opioid used primarily for pain management and as part of drug addiction detoxification and maintenance programs. The (5R) designation indicates the specific spatial configuration of the molecule, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Isomethadone typically involves the resolution of racemic methadone or the asymmetric synthesis starting from chiral precursors. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis process. The reaction conditions often include controlled temperature, pH, and the use of specific solvents to ensure the correct stereoisomer is produced.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired stereoisomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(5R)-Isomethadone undergoes various chemical reactions, including:
Oxidation: Conversion to its N-oxide derivative.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted methadone derivatives depending on the reagent used.
Scientific Research Applications
(5R)-Isomethadone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and opioid addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
(5R)-Isomethadone exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects and euphoria. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Methadone: The racemic mixture of ®- and (S)-methadone.
Levomethadone: The ®-enantiomer of methadone, which is more potent than the (S)-enantiomer.
Dextromethadone: The (S)-enantiomer of methadone, which has weaker opioid activity.
Uniqueness
(5R)-Isomethadone is unique due to its specific stereochemistry, which can influence its binding affinity and activity at opioid receptors. This stereoisomer may exhibit different pharmacokinetics and pharmacodynamics compared to other methadone enantiomers, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
26594-41-2 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
InChI Key |
IFKPLJWIEQBPGG-KRWDZBQOSA-N |
Isomeric SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

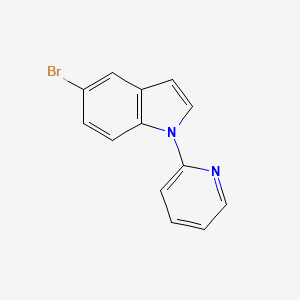
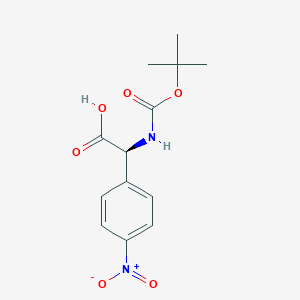
![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
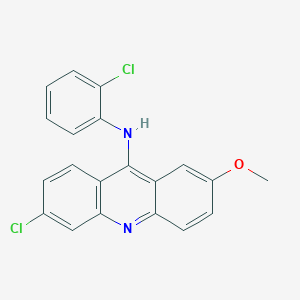
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
